molecular formula C11H23ClN2O2 B2576371 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride CAS No. 1049700-61-9

2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride

Cat. No.: B2576371
CAS No.: 1049700-61-9
M. Wt: 250.77
InChI Key: AWDANSUQRISUEM-UHFFFAOYSA-N
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Description

2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride is a synthetic organic compound with the molecular formula C11H22N2O2·HCl. It is characterized by the presence of a piperazine ring substituted with a 2,2-dimethylpropanoyl group and an ethanol moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Mechanism of Action

The mode of action of piperazine derivatives often involves interaction with various receptors or enzymes, leading to changes in cellular processes. For example, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by factors such as the compound’s size, charge, and lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride typically involves the following steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Piperazine+2,2-Dimethylpropanoyl chloride2,2-Dimethylpropanoyl piperazine\text{Piperazine} + \text{2,2-Dimethylpropanoyl chloride} \rightarrow \text{2,2-Dimethylpropanoyl piperazine} Piperazine+2,2-Dimethylpropanoyl chloride→2,2-Dimethylpropanoyl piperazine

  • Introduction of the Ethanol Group: : The intermediate is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group. This step is typically performed under basic conditions to facilitate the nucleophilic attack on the ethylene oxide.

    2,2-Dimethylpropanoyl piperazine+Ethylene oxide2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol\text{2,2-Dimethylpropanoyl piperazine} + \text{Ethylene oxide} \rightarrow \text{2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol} 2,2-Dimethylpropanoyl piperazine+Ethylene oxide→2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol

  • Formation of the Hydrochloride Salt: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

    2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol+HCl2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride\text{2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol} + \text{HCl} \rightarrow \text{this compound} 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol+HCl→2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the 2,2-dimethylpropanoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]acetaldehyde or 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]acetic acid.

    Reduction: 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol
  • **2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methanol
  • **2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]propane

Uniqueness

2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride is unique due to its specific combination of a piperazine ring, a 2,2-dimethylpropanoyl group, and an ethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)10(15)13-6-4-12(5-7-13)8-9-14;/h14H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDANSUQRISUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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